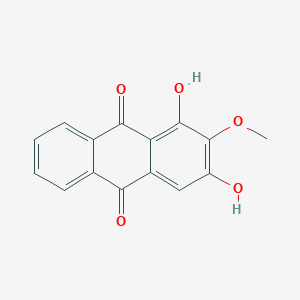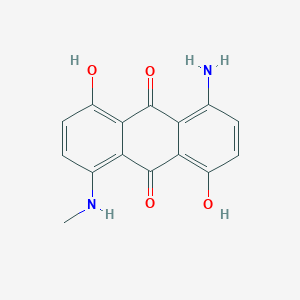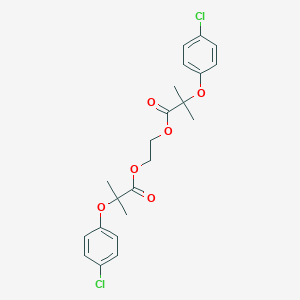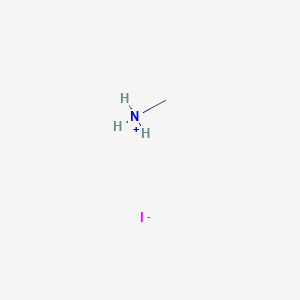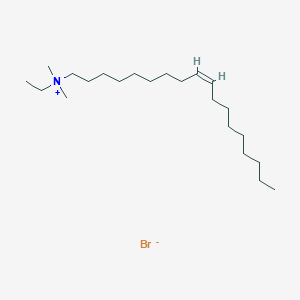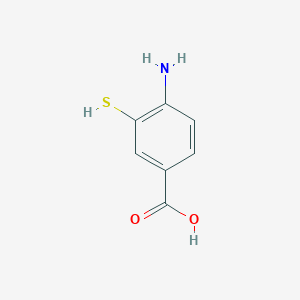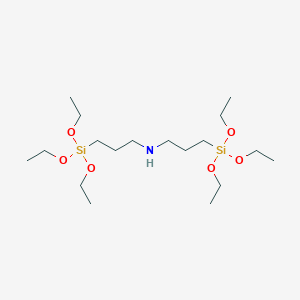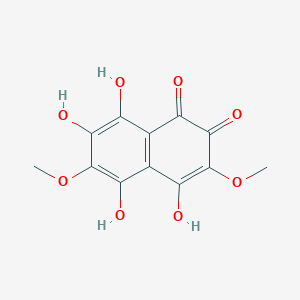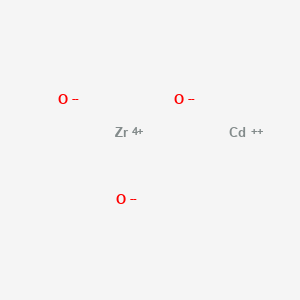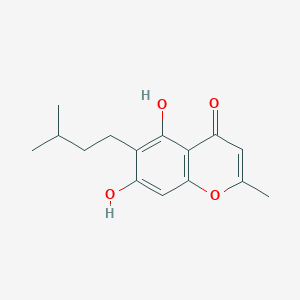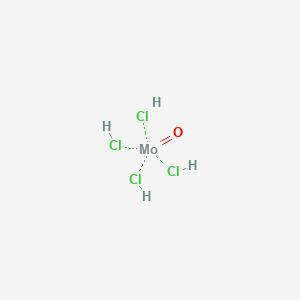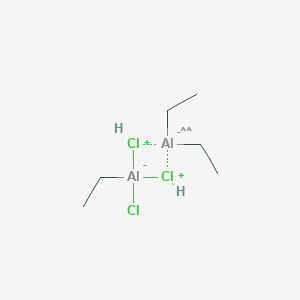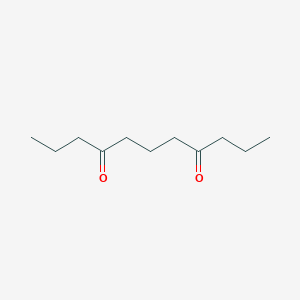![molecular formula C12H18O6 B083598 (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 14440-56-3](/img/structure/B83598.png)
(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
描述
Synthesis Analysis
The synthesis of complex dioxolane and dioxane derivatives involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. For instance, the synthesis and crystal structure of similar dioxolane compounds, like the one detailed by Li, Wang, and Chen (2001), involve crystallization in specific space groups, indicating a controlled synthesis approach that could be applied to our target compound (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives, as reported in various studies, often features specific configurations at the carbon atoms, indicative of R or S forms, and includes various functional groups that influence the compound's reactivity and interactions. For example, the crystal structure analysis of related compounds reveals precise configurations and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and potential reactivity patterns (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
The chemical reactivity of dioxolane derivatives encompasses a range of reactions, including cyclization and alkylation. Katritzky et al. (2005) demonstrate the preparation of dioxin-4-ones and pyrones through reactions involving dioxinone and acylbenzotriazoles, showcasing the versatility of dioxolane compounds in synthesizing a variety of chemical structures (Katritzky et al., 2005).
Physical Properties Analysis
The physical properties of dioxolane and dioxane derivatives, including melting points, boiling points, and solubility, play a critical role in their application and handling. The structural analysis, such as that performed by Fatima et al. (2013), offers insights into the conformation and intermolecular interactions that influence these properties (Fatima et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for the application of dioxolane derivatives in synthesis and material science. Research on the spectroscopic characterization and complex formation of related compounds provides valuable data on their chemical behavior and potential applications (Canpolat & Kaya, 2005).
属性
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-HXFLIBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231735 | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
CAS RN |
14440-56-3 | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

